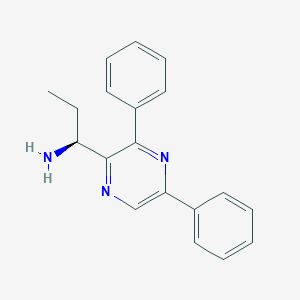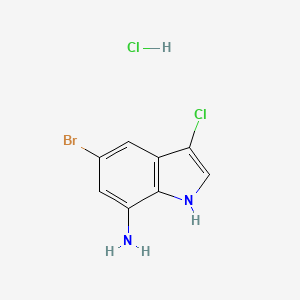![molecular formula C12H9N3O2S2 B11840595 1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline CAS No. 922505-41-7](/img/structure/B11840595.png)
1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that incorporates both isoquinoline and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides and thiadiazole precursors. One common method includes the use of isoquinolin-1-ylmethyl chloride, which reacts with sulfonyl chloride under basic conditions to form the sulfonyl intermediate. This intermediate is then cyclized with a thiadiazole precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein tyrosine phosphatase 1B (PTB1B), a negative regulator of the insulin-signaling pathway, thereby enhancing insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds such as isoquinolin-1-ylmethyl chloride and isoquinolin-1-ylmethyl sulfone.
Thiadiazole derivatives: Compounds such as 1,2,4-thiadiazole-5-thiol and 1,2,4-thiadiazole-3,5-diamine.
Uniqueness
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is unique due to the combination of isoquinoline and thiadiazole moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
922505-41-7 |
|---|---|
Molecular Formula |
C12H9N3O2S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,12-14-8-15-18-12)7-11-10-4-2-1-3-9(10)5-6-13-11/h1-6,8H,7H2 |
InChI Key |
OLQWGXIBPOPURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)



![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

